1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one
Overview
Description
1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one typically involves the reaction of 2-furyl ethyl ketone with piperazine. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperazine, followed by nucleophilic substitution with 2-furyl ethyl ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for halogenation reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 1-(2-Furyl)-2-piperazinylethanol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to act by binding to enzyme active sites, thereby inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in the enzyme, while the piperazine ring can form hydrogen bonds with polar residues. This dual interaction enhances the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Similar furan ring structure but lacks the piperazine moiety.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino): Contains a furan ring and exhibits similar reactivity patterns.
3-(2-Furyl)acrylic acid: Another furan derivative with different functional groups.
Uniqueness
1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one is unique due to the presence of both the furan and piperazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(furan-2-yl)-2-piperazin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCFEWFXXHEAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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